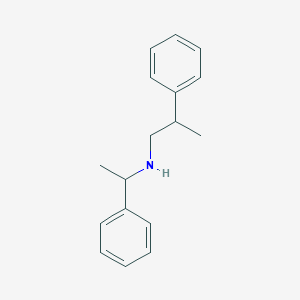

2-phenyl-N-(1-phenylethyl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-phenyl-N-(1-phenylethyl)propan-1-amine, also known as Methamphetamine, is a synthetic drug that belongs to the class of amphetamines. It is a highly addictive central nervous system stimulant that is commonly abused for its euphoric effects. The drug has been a subject of extensive scientific research due to its potential therapeutic applications and harmful effects on human health.

Applications De Recherche Scientifique

2-phenyl-N-(1-phenylethyl)propan-1-amineine has been extensively studied for its potential therapeutic applications, including the treatment of attention-deficit/hyperactivity disorder (ADHD), narcolepsy, obesity, and depression. The drug has also been investigated for its use in enhancing cognitive performance and athletic performance. However, the potential therapeutic applications of 2-phenyl-N-(1-phenylethyl)propan-1-amineine are limited due to its high potential for abuse and addiction.

Mécanisme D'action

2-phenyl-N-(1-phenylethyl)propan-1-amineine acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain. The drug binds to and activates the dopamine transporter, causing an increase in dopamine release. This increase in dopamine release leads to the pleasurable effects of the drug, such as euphoria and increased energy. 2-phenyl-N-(1-phenylethyl)propan-1-amineine also inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain.

Biochemical and Physiological Effects:

2-phenyl-N-(1-phenylethyl)propan-1-amineine use can lead to several biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased body temperature. Chronic use of 2-phenyl-N-(1-phenylethyl)propan-1-amineine can lead to long-term changes in the brain, including decreased dopamine receptor density and decreased gray matter volume in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

2-phenyl-N-(1-phenylethyl)propan-1-amineine has several advantages and limitations for use in lab experiments. The drug is a potent and selective dopamine releaser, making it useful for studying the role of dopamine in the brain. However, the high potential for abuse and addiction limits the use of 2-phenyl-N-(1-phenylethyl)propan-1-amineine in lab experiments. Additionally, the effects of 2-phenyl-N-(1-phenylethyl)propan-1-amineine on the brain can be difficult to interpret due to the complex interactions between neurotransmitters and brain regions.

Orientations Futures

Future research on 2-phenyl-N-(1-phenylethyl)propan-1-amineine should focus on developing new therapeutic applications for the drug while minimizing the potential for abuse and addiction. This could involve developing new formulations of 2-phenyl-N-(1-phenylethyl)propan-1-amineine that have reduced potential for abuse or investigating the use of 2-phenyl-N-(1-phenylethyl)propan-1-amineine in combination with other drugs for therapeutic purposes. Future research should also focus on understanding the long-term effects of 2-phenyl-N-(1-phenylethyl)propan-1-amineine use on the brain and developing interventions to prevent or reverse these effects.

Conclusion:

2-phenyl-N-(1-phenylethyl)propan-1-amineine is a highly addictive central nervous system stimulant that has been extensively studied for its potential therapeutic applications and harmful effects on human health. The drug acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain and can lead to several biochemical and physiological effects. While 2-phenyl-N-(1-phenylethyl)propan-1-amineine has several advantages for use in lab experiments, its high potential for abuse and addiction limits its use. Future research should focus on developing new therapeutic applications for the drug while minimizing the potential for abuse and addiction and understanding the long-term effects of 2-phenyl-N-(1-phenylethyl)propan-1-amineine use on the brain.

Méthodes De Synthèse

2-phenyl-N-(1-phenylethyl)propan-1-amineine can be synthesized using various methods, including the Leuckart method, Nagai method, and Birch reduction method. The Leuckart method involves the reaction of ephedrine or pseudoephedrine with hydroiodic acid and red phosphorus. The Nagai method involves the reaction of ephedrine or pseudoephedrine with red phosphorus and iodine. The Birch reduction method involves the reaction of phenyl-2-propanone with lithium or sodium in liquid ammonia. These synthesis methods require specialized equipment and chemicals and are illegal without proper authorization.

Propriétés

Nom du produit |

2-phenyl-N-(1-phenylethyl)propan-1-amine |

|---|---|

Formule moléculaire |

C17H21N |

Poids moléculaire |

239.35 g/mol |

Nom IUPAC |

2-phenyl-N-(1-phenylethyl)propan-1-amine |

InChI |

InChI=1S/C17H21N/c1-14(16-9-5-3-6-10-16)13-18-15(2)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3 |

Clé InChI |

REPAKRQZOFEESX-UHFFFAOYSA-N |

SMILES |

CC(CNC(C)C1=CC=CC=C1)C2=CC=CC=C2 |

SMILES canonique |

CC(CNC(C)C1=CC=CC=C1)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)

![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)

![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)

![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)

![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)